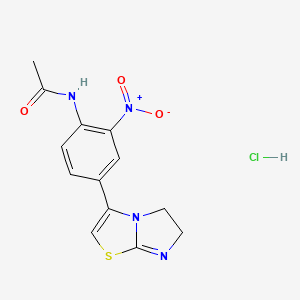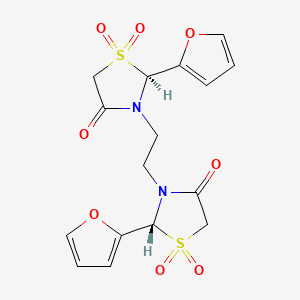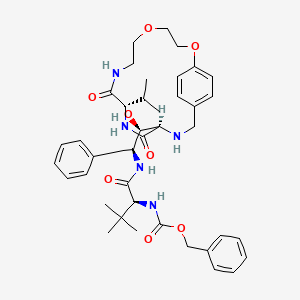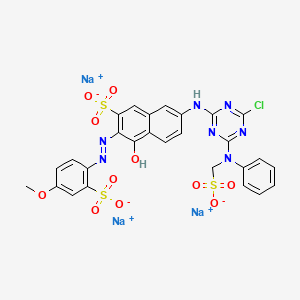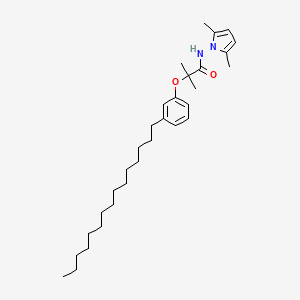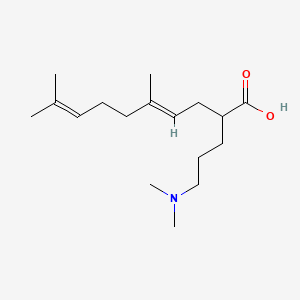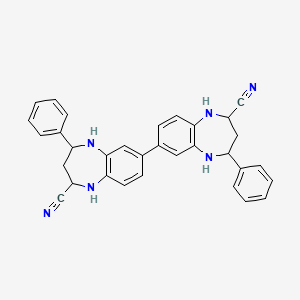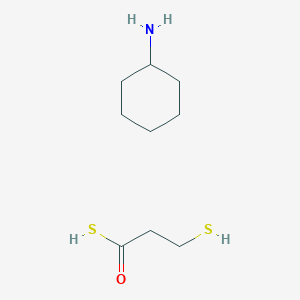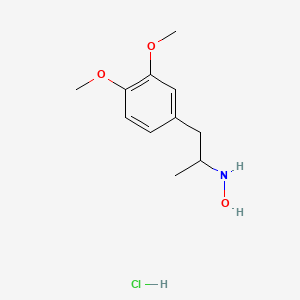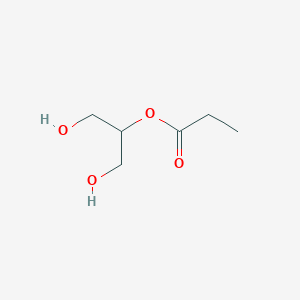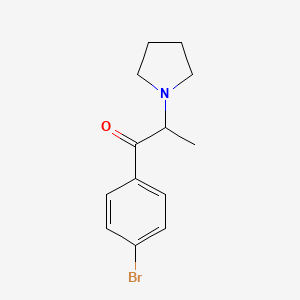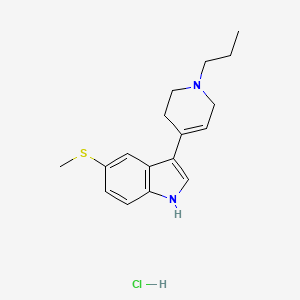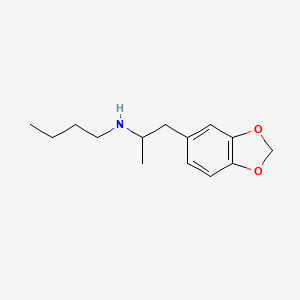
Methylenedioxybutylamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenedioxybutylamphetamine, also known as 3,4-methylenedioxy-N-butylamphetamine, is a lesser-known psychedelic drug. It is the N-butyl derivative of 3,4-methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is documented in his book PiHKAL (Phenethylamines I Have Known And Loved). This compound is known for producing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Preparation Methods
Chemical Reactions Analysis
Methylenedioxybutylamphetamine undergoes various chemical reactions typical of substituted amphetamines. These reactions include:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methylenedioxy group can undergo substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents.
Scientific Research Applications
Methylenedioxybutylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychopharmacology as a potential alternative to more well-known entactogens like 3,4-methylenedioxymethamphetamine (MDMA). Research into similar compounds aims to explore their potential therapeutic applications, particularly in psychotherapy for conditions such as post-traumatic stress disorder (PTSD) .
Mechanism of Action
The exact mechanism of action of methylenedioxybutylamphetamine is not well understood due to the lack of extensive research. it is believed to act similarly to other substituted amphetamines by affecting the release and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. These interactions with neurotransmitter systems are thought to underlie its psychoactive effects .
Comparison with Similar Compounds
Methylenedioxybutylamphetamine is similar to other substituted amphetamines, including:
3,4-Methylenedioxyamphetamine (MDA): The parent compound of this compound, known for its psychoactive effects.
3,4-Methylenedioxymethamphetamine (MDMA):
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Another entactogen with effects similar to MDMA but milder and shorter-lasting. This compound is unique in its minimal effects and limited research, making it less prominent compared to these other compounds.
Properties
CAS No. |
74698-38-7 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]butan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-3-4-7-15-11(2)8-12-5-6-13-14(9-12)17-10-16-13/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3 |
InChI Key |
RDXVRDCQDITVDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


